Euphorbia factor L7a
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biochemical Analysis
Biochemical Properties
Euphorbia factor L7a interacts with enzymes responsible for carbohydrate breakdown . It exerts its biochemical effects by inhibiting these enzymes, thereby preventing the conversion of complex carbohydrates into simple sugars .
Cellular Effects
For instance, Euphorbia factor L2 has been reported to alleviate acute lung injury and arthritis by exerting anti-inflammatory effects .
Molecular Mechanism
It is known that it exerts its effects at the molecular level, likely through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability of this compound has been reported to be high, with the product remaining stable for two years when stored at the recommended temperature . Specific long-term effects on cellular function observed in in vitro or in vivo studies have not been reported.
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models have not been reported, related compounds from the Euphorbia family have shown significant anti-inflammatory, analgesic, and antipyretic activities at a dose strength of 200 mg/kg .
Metabolic Pathways
Related compounds from the Euphorbia family have been shown to be involved in the biosynthesis of macrocyclic diterpenes, including ingenol mebutate .
Preparation Methods
Synthetic Routes and Reaction Conditions: Euphorbia factor L7a is primarily isolated from the seeds of Euphorbia lathyris through extraction and purification processes. The seeds are subjected to solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Euphorbia lathyris plants. The seeds are harvested and processed using advanced extraction and purification technologies to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Euphorbia factor L7a undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its bioactivity .
Common Reagents and Conditions:
Oxidation: Typically involves reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Commonly employs reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Often utilizes halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct bioactive properties .
Scientific Research Applications
Euphorbia factor L7a has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying diterpenoid biosynthesis and chemical modifications.
Industry: Utilized in the development of natural sweeteners and other bioactive products.
Mechanism of Action
Euphorbia factor L7a exerts its effects primarily through the inhibition of specific enzymes involved in carbohydrate metabolism. It targets enzymes such as glycosidases, preventing the breakdown of complex carbohydrates into simple sugars. This inhibition is achieved through the compound’s interaction with the enzyme’s active site, leading to a decrease in enzyme activity .
Comparison with Similar Compounds
Ingenol mebutate: Another diterpenoid from Euphorbia species, known for its use in treating actinic keratosis.
Jolkinol C: A lathyrane diterpene with similar biosynthetic pathways.
Abietanes and triterpenes: Other diterpenoids from Euphorbia species with anti-inflammatory and cytotoxic properties.
Uniqueness: Euphorbia factor L7a stands out due to its potent inhibitory effects on carbohydrate-hydrolyzing enzymes, making it a unique candidate for managing metabolic disorders and developing natural sweeteners without adverse health effects .
Properties
IUPAC Name |
[1-acetyloxy-10-(acetyloxymethyl)-3,6,6,14-tetramethyl-2-oxo-13-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl] 3-phenylprop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O7/c1-20-16-27-26(32(27,5)6)14-12-25(19-38-22(3)34)17-28-30(21(2)18-33(28,31(20)37)40-23(4)35)39-29(36)15-13-24-10-8-7-9-11-24/h7-11,13,15-17,21,26-28,30H,12,14,18-19H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTNFTPLDSEWKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(C1OC(=O)C=CC3=CC=CC=C3)C=C(CCC4C(C4(C)C)C=C(C2=O)C)COC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.